2,4,5-Trichloroquinazoline

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

2,4,5-Trichloroquinazoline (CAS 134517-55-8) provides unrivaled regioselectivity in nucleophilic aromatic substitution, first at C-4, leaving C-2 and C-5 chlorines for sequential orthogonal functionalization. Essential for replicating published anticancer leads (e.g., 2,5-dichloro-4-hydrazinylquinazoline derivatives with IC50 2.51–5.80 μg/mL). Using other isomers risks off-target substitution and failed syntheses. This is the critical building block for diverse quinazoline libraries.

Molecular Formula C8H3Cl3N2
Molecular Weight 233.5 g/mol
CAS No. 134517-55-8
Cat. No. B172733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichloroquinazoline
CAS134517-55-8
Molecular FormulaC8H3Cl3N2
Molecular Weight233.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H
InChIKeyPIEAAARUUJGZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichloroquinazoline (CAS 134517-55-8): A Halogenated Quinazoline Building Block for Targeted Heterocyclic Synthesis


2,4,5-Trichloroquinazoline (CAS 134517-55-8) is a trichlorinated quinazoline derivative with the molecular formula C₈H₃Cl₃N₂ and a molecular weight of 233.48 g/mol [1]. It is characterized by three reactive chloro substituents located at the 2, 4, and 5 positions of the fused benzene-pyrimidine quinazoline core [1]. This specific substitution pattern confers unique reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a strategic intermediate for constructing complex heterocyclic compounds in medicinal chemistry and agrochemical research [2].

2,4,5-Trichloroquinazoline: Why Substitution Pattern is Critical and Generic Analogs Cannot Be Interchanged


The simple exchange of 2,4,5-Trichloroquinazoline for another trichloroquinazoline isomer (e.g., 2,4,6-, 2,4,7-, or 2,4,8-) or a dichloroquinazoline is scientifically unsound without rigorous validation. The specific positioning of chlorine atoms on the quinazoline core dictates the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1][2]. This is because each chloro substituent is electronically and sterically unique, leading to different activation energies for reaction at each site [1]. Using a different isomer can lead to a completely different reaction outcome—such as substitution at an unintended position, a mixture of regioisomers, or a significant change in reaction kinetics and yield—ultimately failing to produce the desired advanced intermediate or final bioactive molecule. The following evidence demonstrates the precise, quantifiable consequences of selecting the 2,4,5-substitution pattern over its closest analogs.

2,4,5-Trichloroquinazoline (CAS 134517-55-8): Quantifiable Differentiation from 2,4,6-Trichloroquinazoline and Other Analogs


Distinct 5-Chloro Substituent Unlocks Unique C-5 Derivatization Pathway Unavailable in 2,4,7- and 2,4,8-Trichloroquinazoline Analogs

The presence of a chloro substituent at the 5-position of 2,4,5-Trichloroquinazoline provides a unique site for late-stage functionalization via metal-catalyzed cross-coupling, which is not possible with the 2,4,7- or 2,4,8-isomers [1]. While all isomers possess reactive C-2 and C-4 chlorines, the position of the third chlorine dictates the electronic and steric environment of the remaining sites, thereby controlling the regioselectivity of subsequent reactions. For instance, in 2,4,7-trichloroquinazoline, the 7-chloro group is electron-withdrawing and directs substitution to the C-4 position, a behavior documented in its Pd-catalyzed cross-couplings [2]. In contrast, the 5-chloro substituent in the target compound is ortho to the C-4 position, creating a unique steric and electronic landscape that can direct reactions to different sites or enable sequential functionalization at C-2, C-4, and then C-5, a synthetic sequence that is not feasible with the 2,4,7- or 2,4,8-isomers.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Validated Synthesis of Bioactive 4-Hydrazinylquinazoline Intermediate: A Direct Route to Anticancer Lead Compounds

2,4,5-Trichloroquinazoline serves as a direct precursor to 2,5-dichloro-4-hydrazinylquinazoline, a key intermediate in the synthesis of quinazoline-based analogs of thalidomide with demonstrated anticancer and immunomodulatory activity [1]. In this specific reaction, 2,4,5-trichloroquinazoline is treated with hydrazine hydrate in absolute ethanol, resulting in the selective substitution of the 4-chloro group. The resulting compound was used to build a library of compounds, one of which (compound 24b) exhibited IC₅₀ values of 2.51, 5.80, and 4.11 μg mL⁻¹ against HepG-2, MCF-7, and PC3 cancer cell lines, respectively, which were significantly more potent than the reference drug thalidomide (IC₅₀ = 11.26, 14.58, and 16.87 μg mL⁻¹) [1].

Anticancer Immunomodulatory Lead Optimization

Regioselective Nucleophilic Substitution at the 4-Position: Leveraging DFT-Validated Reactivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) on chlorinated quinazolines is well-established, with the C-4 position being more reactive than C-2 under mild conditions [1]. Density Functional Theory (DFT) calculations on the closely related 2,4-dichloroquinazoline system reveal that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack and corresponding to a lower activation energy for this reaction [2]. While 2,4,5-Trichloroquinazoline contains an additional 5-chloro substituent, this electronic effect is expected to be preserved, allowing for predictable and controlled C-4 functionalization as demonstrated in the synthesis of the hydrazinyl derivative [3]. This is a key advantage over non-halogenated or differently halogenated quinazolines where the site of first substitution is less predictable or requires harsher conditions.

Synthetic Methodology DFT Calculations SNAr Reactions

2,4,5-Trichloroquinazoline (CAS 134517-55-8): Key Application Scenarios Driven by Quantitative Evidence


Synthesis of 2,5-Dichloro-4-Hydrazinylquinazoline for Anticancer Lead Optimization

This is the highest-value application for medicinal chemistry groups. As directly demonstrated by Kotb et al. (2022), 2,4,5-Trichloroquinazoline is a validated precursor for the synthesis of 2,5-dichloro-4-hydrazinylquinazoline, which is then elaborated into potent anticancer agents [1]. The derived lead compound (24b) showed IC₅₀ values of 2.51, 5.80, and 4.11 μg mL⁻¹ against HepG-2, MCF-7, and PC3 cancer cell lines, respectively, representing a 2.5- to 4.5-fold improvement in potency over thalidomide [1]. Procurement of this specific isomer is essential for replicating and extending this promising lead series.

Controlled C-4 Functionalization in Multi-Step Heterocycle Construction

Research groups building complex quinazoline-based libraries should prioritize 2,4,5-Trichloroquinazoline when the synthetic route requires a predictable first step at the C-4 position. DFT calculations on the analogous 2,4-dichloroquinazoline core validate the experimental observation that the C-4 site has a higher LUMO coefficient and lower activation energy for SNAr [2]. This ensures that the first nucleophilic substitution (e.g., with amines or hydrazines) will occur selectively at the 4-position, leaving the 2- and 5-chloro substituents available for subsequent, orthogonal functionalization via metal-catalyzed cross-coupling or a second SNAr step under different conditions.

Sequential Orthogonal Functionalization for Generating Diversity-Oriented Synthesis (DOS) Libraries

For groups pursuing diversity-oriented synthesis, 2,4,5-Trichloroquinazoline offers a distinct advantage over its 2,4,7- and 2,4,8- isomers. The 5-chloro substituent provides a third, distinct reactive site [3]. Following initial SNAr at C-4, the remaining C-2 and C-5 chlorines have different reactivities in metal-catalyzed cross-coupling reactions due to their unique electronic environments [3]. This allows for the sequential introduction of three different molecular fragments (e.g., an amine, an aryl group, and a heteroaryl group) onto the quinazoline scaffold, a synthetic sequence that is not readily achievable with isomers lacking a reactive 5-substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Trichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.